Benzyl 2-hydroxyiminoolean-12-en-28-oate

Description

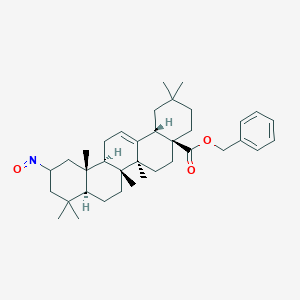

Benzyl 2-hydroxyiminoolean-12-en-28-oate is a synthetic triterpenoid derivative with the molecular formula C₃₇H₅₃NO₃ and a molecular weight of 563.82 g/mol. Its structure features a hydroxyimino group at position 2, an oleanane backbone with a double bond at position 12, and a benzyl ester moiety at position 26. The compound is characterized by the SMILES notation CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)CC5(C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C) and InChIKey UMKNGDWNDBAAGT-LTNBORJFSA-N .

Mechanistically, it acts as a glycogen phosphorylase (muscle form) inhibitor, interfering with glycogen breakdown and thus modulating carbohydrate metabolism pathways. This distinguishes it from other triterpenoids that primarily target apoptotic or inflammatory pathways .

Properties

Molecular Formula |

C37H53NO3 |

|---|---|

Molecular Weight |

559.8 g/mol |

IUPAC Name |

benzyl (4aS,6aR,6aS,6bR,8aS,12aS,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-nitroso-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C37H53NO3/c1-32(2)17-19-37(31(39)41-24-25-11-9-8-10-12-25)20-18-35(6)27(28(37)23-32)13-14-30-34(5)22-26(38-40)21-33(3,4)29(34)15-16-36(30,35)7/h8-13,26,28-30H,14-24H2,1-7H3/t26?,28-,29-,30+,34-,35+,36+,37-/m0/s1 |

InChI Key |

UQAJJIWPUXUAMF-NUBQHGELSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(CC(CC3(C)C)N=O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)N=O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-hydroxyiminoolean-12-en-28-oate typically involves the esterification of oleanolic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Hydroxide ions, acidic or basic conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Oleanolic acid derivatives.

Scientific Research Applications

Anti-Cancer Applications

Benzyl 2-hydroxyiminoolean-12-en-28-oate has shown promising anti-cancer activity in several studies. The structural modifications of oleanolic acid derivatives, including this compound, have been linked to enhanced bioactivity against various cancer cell lines.

- Mechanism of Action : Studies indicate that compounds like this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as NF-κB and Nrf2. For instance, derivatives have been shown to inhibit the expression of anti-apoptotic genes and promote cell cycle arrest in cancer models .

- Case Studies : In vitro studies demonstrated that derivatives of oleanolic acid significantly reduced the proliferation of human lung cancer cells and other malignancies. For example, the derivative CDDO-Me (bardoxolone methyl), closely related to this compound, exhibited potent anti-cancer effects across various tumor types .

Anti-Inflammatory Properties

The compound has also been evaluated for its anti-inflammatory capabilities, which are critical in managing chronic inflammatory diseases.

- Research Findings : It has been documented that oleanolic acid derivatives possess significant analgesic and anti-inflammatory properties. The modification at the C-28 position enhances these effects, making this compound a candidate for treating conditions such as arthritis and other inflammatory disorders .

- Experimental Evidence : In animal models, compounds derived from oleanolic acid have shown effectiveness in reducing inflammation markers and alleviating pain associated with inflammatory diseases .

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective properties of this compound.

- Potential Applications : The compound's ability to cross the blood-brain barrier suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Research indicates that modifications enhancing hydrophilicity can improve the compound's efficacy in targeting neurological pathways .

Synthesis and Characterization

The synthesis of this compound involves several chemical modifications of oleanolic acid to enhance its pharmacological profile.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Chemical Modification 1 | 85 | NMR, IR Spectroscopy |

| Chemical Modification 2 | 90 | Mass Spectrometry |

| Chemical Modification 3 | 75 | HPLC |

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxyiminoolean-12-en-28-oate involves its interaction with various molecular targets and pathways:

Molecular Targets: Glycogen phosphorylase, nuclear factor erythroid 2-related factor 2 (Nrf2), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Pathways Involved: The compound exerts its effects by modulating the Nrf2 and NF-κB signaling pathways, leading to anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

This compound

- Primary Mechanism: Inhibits glycogen phosphorylase, a key enzyme in glycogenolysis, leading to reduced glucose production .

- Therapeutic Potential: Targets metabolic disorders such as type 2 diabetes or glycogen storage diseases.

- Key Data: No IC₅₀ values reported in the provided evidence, but its specificity for glycogen phosphorylase suggests distinct applications compared to proapoptotic triterpenoids.

CDDO and Derivatives

- CDDO: Activates stress kinases (JNK, p38 MAPK) by depleting glutathione (GSH) and elevating ROS, triggering caspase-8-mediated apoptosis. IC₅₀ values for leukemia cells are in the nanomolar range .

- CDDO-Me: Exhibits potent proapoptotic effects in NSCLC cells (IC₅₀ = 0.1–0.3 μM) via cytochrome c release and caspase-9/-3 activation.

- CDDO-Im : Shares redox-disrupting mechanisms with CDDO but shows enhanced bioavailability due to the imidazolide ester group .

Research Findings and Clinical Implications

- This compound: Preclinical studies highlight its unique mechanism, but further validation is needed to assess its therapeutic window and off-target effects .

- CDDO Derivatives : Demonstrated efficacy in cancer models, with CDDO-Me advancing to clinical trials for solid tumors. However, their reliance on ROS modulation raises concerns about oxidative damage to healthy tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.